molecular formula C40H67N5O26 B8118343 Penta-N-acetylchitopentaose

Penta-N-acetylchitopentaose

Cat. No.: B8118343
M. Wt: 1034.0 g/mol
InChI Key: DPTYILOGADPXRZ-RXDSZOQSSA-N
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Description

Penta-N-acetylchitopentaose is a pentameric chito-oligosaccharide, which is a derivative of chitin. This compound is composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. It plays a significant role in various biological processes, particularly in plant defense mechanisms and root nodulation in leguminous plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penta-N-acetylchitopentaose can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of chitinase enzymes that cleave chitin into smaller oligosaccharides. Chemical synthesis typically involves the stepwise addition of N-acetylglucosamine units using glycosylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria, such as Rhizobium species, are used to produce chito-oligosaccharides, including this compound, through the action of chitin synthase and other related enzymes .

Chemical Reactions Analysis

Types of Reactions: Penta-N-acetylchitopentaose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Penta-N-acetylchitopentaose has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying chitin and chitosan derivatives.

    Biology: Plays a role in plant-microbe interactions, particularly in root nodulation and plant defense responses.

    Medicine: Investigated for its potential immunomodulatory and anti-inflammatory properties.

    Industry: Utilized in the development of biopesticides and plant growth promoters

Mechanism of Action

Penta-N-acetylchitopentaose exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Penta-N-acetylchitopentaose is unique due to its specific pentameric structure, which allows it to interact with certain biological targets more effectively than its shorter or longer counterparts. This specificity makes it particularly useful in studies of plant defense and root nodulation .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTYILOGADPXRZ-RXDSZOQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347756
Record name Penta-N-acetylchitopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1034.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-68-2
Record name Penta-N-acetylchitopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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